2,4-Diamino-5-(bromomethyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-58-2 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The C-Br bond in the bromomethyl group is the most reactive site for nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the displacement by a wide range of nucleophiles. This reactivity is central to the derivatization of the 2,4-diaminopyrimidine (B92962) core.
Common nucleophiles that react with the bromomethyl group include:
Alcohols and Phenols: Leading to the formation of ethers.
Amines: Resulting in the formation of substituted aminomethyl derivatives.
Thiols: Yielding thioethers.
Carboxylates: Forming ester linkages.
These reactions are typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. The choice of solvent and temperature can be optimized to achieve high yields and selectivity.
Formation of Amides, Ethers, and Other Nitrogen-Containing Heterocycles
Building upon the principle of nucleophilic substitution, 2,4-diamino-5-(bromomethyl)pyrimidine (B94982) is a valuable precursor for synthesizing various functionalized molecules.
Ether Formation: The reaction with alcohols or phenols, often in the presence of a base like sodium hydride, leads to the formation of ether derivatives. libretexts.org This Williamson-like ether synthesis is a common strategy to introduce alkoxy or aryloxy moieties at the 5-position of the pyrimidine (B1678525) ring. youtube.comorganic-chemistry.orgmasterorganicchemistry.com
Amide Formation: While direct reaction with amides is less common, the bromomethyl group can react with carboxylate anions to form esters, which can be further converted to amides. Alternatively, reaction with amino acids or their derivatives can lead to the formation of peptide-like structures. Zinc-promoted Reformatsky reactions of bromodifluoroacetamides with aldimines have been reported as a method for synthesizing α,α-difluoro-β-amino amides. chemrxiv.org General protocols for the synthesis of pyrimidine derivatives through the condensation of N-vinyl or N-aryl amides with nitriles have also been described. nih.govresearchgate.net
Nitrogen-Containing Heterocycles: The reactive bromomethyl group can be utilized in cyclization reactions to form fused heterocyclic systems. For example, reaction with a molecule containing two nucleophilic sites, such as a diamine or a hydrazine (B178648) derivative, can lead to the formation of new rings fused to the pyrimidine core. This strategy has been employed in the synthesis of pteridine (B1203161) derivatives. nih.gov
Table 1: Examples of Nucleophilic Substitution Products from this compound
| Nucleophile | Product Type | General Structure |
|---|---|---|
| R-OH (Alcohol) | Ether | 2,4-Diamino-5-((alkoxy)methyl)pyrimidine |
| Ar-OH (Phenol) | Ether | 2,4-Diamino-5-((aryloxy)methyl)pyrimidine |
| R-NH2 (Amine) | Substituted Amine | 2,4-Diamino-5-(((alkyl)amino)methyl)pyrimidine |
| R-SH (Thiol) | Thioether | 2,4-Diamino-5-((alkylthio)methyl)pyrimidine |
| R-COOH (Carboxylic Acid) | Ester | 2,4-Diamino-5-(((acyloxy)methyl))pyrimidine |
Palladium-Mediated Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govyoutube.com While the bromomethyl group itself is not a typical substrate for direct cross-coupling, it can be converted into a suitable precursor. More commonly, palladium-mediated reactions target a halogen substituent directly on the pyrimidine ring.
For instance, a bromo or iodo substituent at the 5- or 6-position of the 2,4-diaminopyrimidine core can readily participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce aryl or heteroaryl groups. researchgate.nethw.ac.ukmdpi.comrsc.org Research has shown that Suzuki reactions with a 5-bromo-2,4-diaminopyrimidine derivative can be challenging, with some attempts failing under various conditions. mdpi.comnih.gov It has been noted that replacing the bromide with an iodide at the 5-position can facilitate the Suzuki reaction, leading to better yields of the desired C-C coupled products. mdpi.comnih.gov
The general mechanism for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl or heteroaryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com
Table 2: Overview of Palladium-Catalyzed Suzuki Coupling with Halogenated 2,4-Diaminopyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| 2,4-Diamino-5-iodopyrimidine | Arylboronic acid | Pd(PPh3)4 | 2,4-Diamino-5-arylpyrimidine |
| 2,4-Diamino-6-chloropyrimidine | Arylboronic acid | Pd(0) catalyst | 2,4-Diamino-6-arylpyrimidine |
Functionalization at Other Positions of the Pyrimidine Ring
Beyond the 5-(bromomethyl) group, other positions on the 2,4-diaminopyrimidine ring can be functionalized.
Amino Groups (C2 and C4): The amino groups at the C2 and C4 positions can act as nucleophiles. They can be acylated, alkylated, or undergo reactions with other electrophiles. The relative reactivity of the two amino groups can sometimes be controlled by the reaction conditions. For example, sequential introduction of different amines at the 4- and 6-positions of a 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) has been demonstrated, where the first amine adds under mild conditions and the second requires more vigorous conditions. clockss.org
C6-Position: The C6 position of the pyrimidine ring is another site for potential functionalization. If unsubstituted, it can undergo electrophilic substitution, although the electron-donating amino groups primarily direct towards the C5 position. A more common strategy is to start with a pyrimidine that has a leaving group, such as a chlorine atom, at the C6 position. This allows for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. researchgate.nethw.ac.ukmdpi.comnih.gov For instance, 2,4-diamino-6-chloropyrimidine can react with nucleophiles like alkoxides to form 6-alkoxy derivatives. mdpi.com
This compound is a highly valuable and versatile building block in organic synthesis. The presence of multiple reactive sites—the electrophilic bromomethyl group, the nucleophilic amino groups, and other positions on the pyrimidine ring—allows for a wide range of derivatization strategies. Through nucleophilic substitution, formation of amides and ethers, palladium-catalyzed cross-coupling, and functionalization at other ring positions, a diverse library of complex molecules can be accessed, highlighting the importance of this compound in medicinal and materials chemistry.
Biological Applications and Mechanism Based Research of 2,4 Diamino 5 Bromomethyl Pyrimidine Derivatives
Antifolate Research and Dihydrofolate Reductase (DHFR) Inhibition
Antifolate research is centered on the development of compounds that interfere with the folate metabolic pathway. The 2,4-diaminopyrimidine (B92962) scaffold is a key pharmacophore in many non-classical antifolates. These lipophilic molecules can passively diffuse into cells, a characteristic that distinguishes them from classical antifolates like methotrexate, which require active transport. mdpi.com
Role of DHFR in Nucleotide Biosynthesis and DNA Replication
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. bmrb.iowikipedia.org THF and its derivatives are vital one-carbon donors in a variety of biosynthetic reactions. bmrb.io Specifically, they are crucial for the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate, which are fundamental building blocks of DNA. wisdomlib.orgpatsnap.com By ensuring a continuous supply of THF, DHFR plays a pivotal role in DNA replication and cellular proliferation. wikipedia.orgpatsnap.com Consequently, the inhibition of DHFR leads to a depletion of the THF pool, which in turn halts DNA synthesis and ultimately leads to cell death. mdpi.com This makes DHFR an attractive target for therapeutic intervention in diseases characterized by rapid cell division, such as cancer and microbial infections. wisdomlib.orgresearchgate.net
Inhibition Mechanisms of 2,4-Diaminopyrimidine-Based Antifolates
The 2,4-diaminopyrimidine core structure is a key feature of many potent DHFR inhibitors. researchgate.netnih.gov These compounds act as competitive inhibitors, mimicking the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. bmrb.io The diaminopyrimidine ring forms critical hydrogen bonds within the enzyme's active site, effectively blocking the binding of DHF and preventing its reduction to THF. researchgate.net The potency and selectivity of these inhibitors can be significantly influenced by the substituents on the pyrimidine ring. nih.gov For instance, the binding affinity of some 2,4-diaminobenzylpyrimidines to E. coli DHFR is enhanced by the presence of the cofactor NADPH in the ternary complex. nih.gov The propargyl linkage and substitution at the C6 position of the pyrimidine ring have also been shown to be critical for forming contacts with key residues in the active site of human DHFR, thereby enhancing inhibitory potency. researchgate.net
Selectivity Profile Against Diverse DHFR Enzymes (e.g., Bacterial, Protozoal, Mammalian)
A crucial aspect of developing effective antifolate drugs is achieving selectivity for the target organism's DHFR over the human enzyme to minimize host toxicity. Although DHFR is highly conserved across species, there are subtle but significant differences in the active site architecture between bacterial, protozoal, and mammalian enzymes. ebi.ac.uk These differences can be exploited to design selective inhibitors.
For example, trimethoprim (B1683648), a well-known 2,4-diaminopyrimidine derivative, shows a much higher affinity for bacterial DHFR than for the mammalian enzyme. nih.gov The difference in the magnitude of NADPH cooperativity between bacterial and mammalian DHFR is a significant factor in this selectivity. nih.gov Similarly, researchers have identified a glycerol (B35011) binding site in the DHFR of Mycobacterium tuberculosis that is absent in human DHFR, presenting an opportunity for the design of selective inhibitors. mdpi.com
However, achieving high selectivity is not always straightforward. For instance, while many di- and tricyclic diaminopyrimidine derivatives are potent inhibitors of Cryptosporidium parvum DHFR, none have demonstrated the same degree of selectivity as trimethoprim for the parasite enzyme over the human counterpart. nih.gov The development of selective inhibitors for Toxoplasma gondii DHFR has also been a focus of research, with the aim of creating safer treatments for toxoplasmosis. acs.org
| Compound Class | Target Organism | Selectivity Profile |
| Trimethoprim | Bacteria | High selectivity for bacterial DHFR over mammalian DHFR. nih.gov |
| Pyrimethamine | Protozoa (e.g., Plasmodium, Toxoplasma) | More potent against protozoal DHFR than mammalian DHFR, but toxicity can be a concern. frontiersin.org |
| Methotrexate | Mammalian (Cancer) | High affinity for human DHFR, leading to its use as an anticancer agent. mdpi.com |
| P218 | Mycobacteria and Plasmodium | Potent inhibitor of mycobacterial and malarial DHFRs. nih.gov |
Targeting Opportunistic Pathogens
Immunocompromised individuals, such as those with AIDS, are particularly susceptible to opportunistic infections. The inhibition of DHFR in these pathogens is a key therapeutic strategy.
Pneumocystis carinii (now known as Pneumocystis jirovecii) is a major cause of pneumonia in immunocompromised patients. Derivatives of 2,4-diaminopyrimidine have been extensively studied as inhibitors of P. carinii DHFR. In one study, a series of 2,4-diamino-6-(anilinomethyl)pyrido[3,2-d]pyrimidines, synthesized from a 2,4-diamino-6-(bromomethyl)pyrido[3,2-d]pyrimidine precursor, were evaluated for their inhibitory activity. nih.govdocumentsdelivered.com
One of the most potent compounds identified was 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, which exhibited an IC50 of 0.022 μM against P. carinii DHFR. nih.govdocumentsdelivered.com This compound's potency was comparable to that of established drugs like trimetrexate (B1681579) and piritrexim (B1678454). nih.govdocumentsdelivered.com Importantly, it showed greater selectivity for the P. carinii enzyme over rat liver DHFR compared to trimetrexate and piritrexim. nih.govdocumentsdelivered.com
| Compound | IC50 against P. carinii DHFR (μM) | Selectivity vs. Rat Liver DHFR |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | 0.022 nih.govdocumentsdelivered.com | Greater than trimetrexate and piritrexim nih.govdocumentsdelivered.com |
| Trimetrexate | Comparable to the test compound nih.govdocumentsdelivered.com | Lower than the test compound nih.govdocumentsdelivered.com |
| Piritrexim | Comparable to the test compound nih.govdocumentsdelivered.com | Lower than the test compound nih.govdocumentsdelivered.com |
Toxoplasma gondii is another significant opportunistic pathogen. The current first-line treatment for toxoplasmosis often involves the DHFR inhibitor pyrimethamine. frontiersin.org However, due to its inhibition of human DHFR, this treatment can have significant side effects. frontiersin.org Consequently, there is a substantial effort to develop more selective inhibitors of T. gondii DHFR.
Research has shown that derivatives of 2,4-diaminopyrido[3,2-d]pyrimidine are also effective against T. gondii DHFR. nih.govdocumentsdelivered.com For example, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine was found to be a highly potent inhibitor with an IC50 of 0.0047 μM against the T. gondii enzyme. nih.govdocumentsdelivered.com Its potency was similar to that of trimetrexate and piritrexim and over 500-fold greater than that of trimethoprim. nih.govdocumentsdelivered.com This compound also demonstrated better selectivity than trimetrexate and piritrexim for the protozoal enzyme over the rat liver enzyme. nih.govdocumentsdelivered.com
| Compound | IC50 against T. gondii DHFR (μM) | IC50 against Rat Liver DHFR (μM) | Selectivity Index (Rat/T. gondii) |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | 0.0047 nih.govdocumentsdelivered.com | 0.026 nih.govdocumentsdelivered.com | ~5.5 |
| Trimetrexate | Similar to the test compound nih.govdocumentsdelivered.com | - | Lower than the test compound nih.govdocumentsdelivered.com |
| Piritrexim | Similar to the test compound nih.govdocumentsdelivered.com | - | Lower than the test compound nih.govdocumentsdelivered.com |
| Trimethoprim | >500-fold higher than the test compound nih.govdocumentsdelivered.com | - | Higher than the test compound nih.govdocumentsdelivered.com |
Plasmodium falciparum DHFR Inhibition (Antimalarial Activity)
Derivatives of the 2,4-diaminopyrimidine scaffold are significant in antimalarial research, primarily through their potent inhibition of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov This enzyme is a critical component in the folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and proteins in the parasite. tandfonline.com By targeting DHFR, these compounds disrupt the parasite's ability to replicate, leading to its death. nih.gov
The effectiveness of 2,4-diaminopyrimidine derivatives, such as the well-known antimalarial drug Pyrimethamine, stems from their structural similarity to the natural substrate of DHFR, dihydrofolate. nstda.or.th This allows them to bind to the active site of the enzyme, acting as competitive inhibitors. nih.gov However, the emergence of drug-resistant strains of P. falciparum, often due to point mutations in the DHFR active site, has necessitated the development of new, more resilient inhibitors. nih.gov
Research has focused on creating flexible 2,4-diaminopyrimidine analogues that can maintain strong binding affinity to both wild-type and mutant forms of P. falciparum DHFR. nih.gov For instance, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines demonstrated promising inhibitory activity against both wild-type (Ki values ranging from 1.3 to 243 nM) and quadruple mutant (Ki values from 13 to 208 nM) PfDHFR. nih.govnih.gov These findings highlight the potential of modifying the 5-position of the 2,4-diaminopyrimidine core to develop next-generation antimalarial agents that can overcome existing resistance mechanisms. researchgate.net
| Compound Type | Target | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Wild-Type PfDHFR | 1.3–243 nM | nih.govnih.gov |
| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Quadruple Mutant PfDHFR | 13–208 nM | nih.govnih.gov |
Development of Anti-MRSA Agents through DHFR Inhibition
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to multiple antibiotics. eurekaselect.com The 2,4-diaminopyrimidine scaffold is a key pharmacophore in the development of novel anti-MRSA agents that target bacterial dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is an essential enzyme for bacterial survival, making it an attractive target for antibiotic development. asm.org
The antibacterial agent Trimethoprim, a 2,4-diamino-5-benzylpyrimidine derivative, is a well-established DHFR inhibitor. mdpi.com However, resistance to Trimethoprim is now widespread, often due to mutations in the staphylococcal DHFR enzyme, such as the F98Y mutation. asm.org This has driven research into new diaminopyrimidine derivatives capable of inhibiting both wild-type and resistant forms of the enzyme. asm.org
Studies have shown that certain dihydropyrimidine (B8664642) compounds can inhibit MRSA growth at concentrations as low as 2 μg/mL. nih.gov The development of broad-spectrum DHFR inhibitors that are effective against MRSA and other resistant bacteria is a key area of research. asm.org For example, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed and synthesized as potential DHFR inhibitors, showing antibacterial properties against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. nih.gov These efforts aim to create potent antibacterial agents that can circumvent the evolutionary pathways leading to resistance. nih.gov
Exploration of Multitargeting Antifolates (e.g., TS and DHFR Inhibition)
A promising strategy in drug development, particularly in cancer chemotherapy, is the creation of multitargeting antifolates that can simultaneously inhibit more than one key enzyme in the folate pathway. tandfonline.comacs.org The most prominent examples are dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govnih.gov Both enzymes are crucial for the synthesis of dTMP, a necessary precursor for DNA replication, and their inhibition can lead to "thymineless death" in rapidly dividing cells. acs.org
Generally, antifolates with a 2,4-diamino substitution on the pyrimidine ring are inhibitors of DHFR, while those with a 2-amino-4-oxo moiety tend to inhibit TS. nih.govnih.gov However, research into fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, has yielded compounds with potent dual inhibitory activity. nih.govnih.gov For instance, certain 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives have been identified as some of the most potent dual TS-DHFR inhibitors known to date. nih.gov
The clinical success of Pemetrexed, a multitargeted antifolate that inhibits TS, DHFR, and other folate-dependent enzymes, has spurred interest in designing single agents that can hit multiple targets. nih.gov This approach offers potential advantages over combination chemotherapy, including overcoming pharmacokinetic issues and potentially circumventing some mechanisms of drug resistance. nih.gov
| Compound Scaffold | Human TS Inhibition (IC50) | Human DHFR Inhibition (IC50) | Reference |
|---|---|---|---|
| Classical Pyrrolo[2,3-d]pyrimidine analogue (Compound 4) | 90 nM | 420 nM | acs.orgnih.gov |
| Nonclassical Pyrrolo[2,3-d]pyrimidine analogues | 0.23–26 µM | - | acs.orgnih.gov |
Antibacterial Activity
Spectrum of Antibacterial Efficacy
Derivatives of 2,4-diaminopyrimidine exhibit a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, pyrimidine-clubbed benzimidazole derivatives have demonstrated activity against Staphylococcus aureus and Staphylococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Similarly, certain 1,2-dihydroquinolylmethyl analogues of 2,4-diamino-5-benzylpyrimidine have shown outstanding activity against Gram-positive organisms and broad-spectrum activity comparable to Trimethoprim. nih.gov
The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth. Studies on various 2,4-diaminopyrimidine derivatives have reported MIC values in the low microgram per milliliter range against susceptible bacterial strains, indicating potent antibacterial action. researchgate.net
Mechanisms Beyond DHFR Inhibition
While the primary mechanism of action for many 2,4-diaminopyrimidine derivatives is the inhibition of DHFR, research suggests that other mechanisms may also contribute to their antibacterial effects. mcmaster.ca For instance, some pyrimidine derivatives have been found to target other essential bacterial processes.
One such area of investigation is the de novo pyrimidine synthesis pathway. A pyrancoumarin derivative was found to inhibit the biofilm formation and virulence of MRSA by targeting this pathway, specifically by interacting with the pyrR protein, a key regulator of pyrimidine synthesis. frontiersin.org Additionally, metal-organic frameworks incorporating 4,6-diamino-2-pyrimidinethiol have demonstrated antibacterial activity through mechanisms believed to involve the generation of reactive oxygen species (ROS), leading to lipid peroxidation and bacterial cell death. rsc.org These findings suggest that the versatile pyrimidine scaffold can be modified to interact with multiple bacterial targets beyond DHFR.
Potential for Overcoming Antibiotic Resistance
The development of novel 2,4-diaminopyrimidine derivatives is a critical strategy in the fight against antibiotic resistance. nih.gov Resistance to established DHFR inhibitors like Trimethoprim is a major clinical problem. asm.org Therefore, a key goal is to design compounds that can effectively inhibit both the wild-type enzyme and its common resistant mutants. nih.gov
Researchers are using integrated computational and experimental approaches to discover compounds that are active against both susceptible and resistant bacterial strains. nih.gov For example, novel DHFR inhibitors have been identified that are more potent against escape variants of E. coli DHFR than the wild-type enzyme. nih.gov Furthermore, the development of multitarget inhibitors, as discussed previously, represents another avenue to combat resistance, as it is more difficult for bacteria to simultaneously develop resistance to a drug that acts on multiple essential pathways. nih.gov By rationally designing these compounds, it is possible to constrain the evolutionary pathways that bacteria use to evade antibiotic action, making them promising candidates for the next generation of antibacterial agents. nih.gov
Antimalarial Activity
The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, is continually challenged by the emergence and spread of drug-resistant strains. Derivatives of 2,4-diamino-5-(bromomethyl)pyrimidine (B94982) have shown considerable promise as antimalarial agents, primarily through their potent inhibition of a key parasitic enzyme.
Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)
The primary mechanism of antimalarial action for 2,4-diaminopyrimidine derivatives is the inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids, and therefore vital for the parasite's survival and replication. By binding to the active site of PfDHFR, these inhibitors block the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites and ultimately causing parasite death.
Research has demonstrated that various substitutions on the pyrimidine core can significantly influence the inhibitory activity against both wild-type and mutant, drug-resistant strains of PfDHFR. For instance, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines displayed promising inhibitory activity against both wild-type (Ki 1.3–243 nM) and quadruple mutant (Ki 13–208 nM) PfDHFR. nih.gov This highlights the potential of these derivatives to combat resistant forms of malaria.
Structure-Activity Relationships for Antimalarial Potency
The effectiveness of 2,4-diaminopyrimidine derivatives as antimalarial agents is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their potency and selectivity.
For example, in the development of rigid biphenyl (B1667301) Plasmodium falciparum DHFR inhibitors, a 5-(bromobenzyl)-6-ethyl pyrimidine-2,4-diamine intermediate was utilized. The resulting compounds displayed nanomolar range inhibition of both drug-sensitive and resistant PfDHFR. nih.gov This indicates that the nature of the substituent at the 5-position of the pyrimidine ring plays a crucial role in the interaction with the enzyme's active site.
Further studies on 2,4-diamino-thienopyrimidines have also shed light on the importance of substitutions at various positions on the pyrimidine core for improved in vivo efficacy. nih.gov
| Compound Series | Target | Activity Range | Reference |
|---|---|---|---|
| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | Wild-Type PfDHFR | Ki: 1.3–243 nM | nih.gov |
| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | Quadruple Mutant PfDHFR | Ki: 13–208 nM | nih.gov |
| Rigid Biphenyl Derivatives | Wild-Type and Resistant PfDHFR | nM range | nih.gov |
Strategies for Combating Antimalarial Drug Resistance
The development of 2,4-diaminopyrimidine derivatives that are effective against resistant strains of P. falciparum is a key strategy in overcoming antimalarial drug resistance. The flexibility in modifying the structure of these compounds allows for the design of inhibitors that can accommodate mutations in the active site of PfDHFR, which are the primary cause of resistance to existing antifolate drugs like pyrimethamine.
By creating derivatives with novel binding modes or increased flexibility, researchers aim to develop compounds that maintain their efficacy against these mutated enzymes. The promising activity of certain 5-substituted 2,4-diaminopyrimidine derivatives against quadruple mutant PfDHFR is a testament to the potential of this approach. nih.gov
Antiprotozoal Activity
Beyond malaria, derivatives of this compound have demonstrated a broad spectrum of activity against other protozoan parasites, including those responsible for Chagas disease and leishmaniasis.
Inhibition of Protozoal Enzyme Pathways
Similar to their antimalarial mechanism, the antiprotozoal activity of these compounds often stems from the inhibition of essential enzymes in the parasites' metabolic pathways. Dihydrofolate reductase is a common target in many protozoa. For instance, 2,4-diamino-6-methylpyrimidines have been identified as potent inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov
The purine (B94841) salvage pathway is another critical target in many protozoan parasites, as they are often incapable of de novo purine synthesis and rely on scavenging purines from their host. nih.gov While direct inhibition of this pathway by this compound derivatives is not as extensively documented, the general principle of targeting unique and essential metabolic pathways in parasites remains a cornerstone of antiprotozoal drug discovery.
Evaluation against Specific Protozoal Strains
Several studies have evaluated the efficacy of 2,4-diaminopyrimidine derivatives against specific protozoal strains, providing valuable data on their spectrum of activity and potential therapeutic applications.
A high-throughput screening campaign against the intracellular amastigote form of Trypanosoma cruzi identified a series of 2,4-diamino-6-methylpyrimidines with significant activity. nih.gov Similarly, derivatives of dehydroabietic acid have shown potent antiprotozoal activity against both Leishmania donovani and Trypanosoma cruzi. rsc.org
| Compound Series | Protozoal Strain | Activity | Reference |
|---|---|---|---|
| 2,4-Diamino-6-methylpyrimidines | Trypanosoma cruzi (amastigotes) | EC50 values in the low micromolar range | nih.gov |
| Dehydroabietic acid derivatives | Leishmania donovani | Potent activity | rsc.org |
| Dehydroabietic acid derivatives | Trypanosoma cruzi | Potent activity | rsc.org |
Other Biological Activities of Derived Compounds
Beyond their roles in specific enzyme inhibition related to cancer and inflammation, derivatives of the 2,4-diaminopyrimidine structure have demonstrated a wide spectrum of other biological activities.
Antifungal Properties
The search for new antifungal agents has led to the investigation of 2,4-diaminopyrimidine derivatives as inhibitors of essential fungal enzymes. One study focused on developing inhibitors against dihydrofolate reductase (DHFR) from Candida albicans (CaDHFR). nih.gov A series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine compounds were synthesized and evaluated. nih.gov The research identified a meta-biphenyl subclass of these inhibitors as particularly potent, with one compound exhibiting an IC50 value for enzyme inhibition as low as 17 nM and demonstrating fungal cell growth inhibition at a concentration of 23 µg/mL. nih.gov
| Compound Scaffold | Substitution | CaDHFR IC50 (µM) | Antifungal Activity (µg/mL) |
| meta-biphenyl | Parent compound | - | - |
| meta-biphenyl | Compound 28 | 0.017 | 24 |
| para-biphenyl | Various | Potent enzyme inhibition | Low antifungal activity |
This table presents selected data on the antifungal activity of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives against Candida albicans, highlighting the structure-activity relationship. nih.gov
Another pyrimidine derivative, 6-Chloro-2,4-diamino pyrimidine, was screened for its activity against fungal species including Aspergillus niger and Candida albicans, although it showed low activity compared to standard references. researchgate.net
Antiviral Properties
The structural versatility of pyrimidine derivatives has made them attractive candidates for antiviral drug discovery. Research has shown that specific 2,4-diaminopyrimidine derivatives possess significant antiviral capabilities. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its 5-formyl derivative demonstrated pronounced antiretroviral activity, with efficacy comparable to reference drugs like adefovir (B194249) and tenofovir. nih.gov
Additionally, related fused pyrimidine systems have shown promise. A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibited selective, albeit weak, efficacy against human coronaviruses 229E and OC43. mdpi.com A 2,4-diaminoquinazoline derivative, DCR 137, was identified as a potent inhibitor of Chikungunya virus (CHIKV) and Ross River virus (RRV), suggesting potential for broad-spectrum activity against alphaviruses. mdpi.com
| Compound Class | Specific Derivative | Target Virus(es) | Observed Activity |
| 2,4-Diaminopyrimidine | 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Pronounced antiretroviral activity |
| Pyrimido[4,5-d]pyrimidine | 4,7-disubstituted derivatives | Coronaviruses 229E & OC43 | Selective efficacy |
| 2,4-Diaminoquinazoline | DCR 137 | Chikungunya virus, Ross River virus | Potent inhibition of viral replication |
This table summarizes the antiviral activities of various pyrimidine-based derivatives against different viruses. nih.govmdpi.commdpi.com
Anti-inflammatory Effects
Pyrimidine derivatives have been explored for their potential to mitigate inflammation. Studies have shown that certain derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Other research has focused on the inhibition of lipoxygenase (LOX), another enzyme involved in producing pro-inflammatory mediators. mdpi.com Novel pyrimidine derivatives were evaluated as LOX inhibitors, with compounds 2a and 2f showing notable potency with IC50 values of 42 μM and 47.5 μM, respectively. mdpi.com
Furthermore, amino derivatives of diaryl substituted pyrimidines and nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have been identified as inhibitors of nitric oxide (NO) and interleukin-6 (IL-6) synthesis in macrophages stimulated by lipopolysaccharide (LPS). mdpi.com One compound, 6e, demonstrated protective activity in an animal model of acute lung injury, suggesting that these derivatives can target excessive inflammatory responses. mdpi.com
Anthelmintic Activity
The global health burden of parasitic worm infections has driven research into new anthelmintic agents. A novel class of compounds, the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has emerged from these efforts. nih.govplos.org These derivatives have shown efficacy against the human whipworm, Trichuris trichiura, a parasite for which current treatments have limited effectiveness. nih.gov Importantly, the DATPs demonstrated activity against both the adult parasite and its egg stages, which could be crucial for breaking the lifecycle of the parasite. nih.gov Other research has also confirmed the potential of pyrimidine derivatives as anthelmintic agents, with certain 4,6-disubstituted pyrimidine-2-one derivatives showing high potency. derpharmachemica.com
Anticonvulsant Potential of this compound Derivatives Explored in Preclinical Research
Initial studies into the anticonvulsant properties of pyrimidine-based compounds have highlighted the potential of derivatives of this compound as a promising area for the development of new antiepileptic drugs. While direct clinical applications remain to be seen, preclinical research has begun to uncover the structural features that may contribute to seizure-suppressing activity.
Research into the anticonvulsant effects of novel heterocyclic compounds has led investigators to explore a variety of pyrimidine derivatives. The core structure of 2,4-diaminopyrimidine is a key feature in several biologically active molecules, and modifications at the 5-position have been a focal point for synthetic chemists aiming to develop new therapeutic agents. The use of this compound as a reactive intermediate allows for the introduction of a wide range of substituents at the 5-methyl position, leading to diverse chemical libraries for pharmacological screening.
One area of investigation has centered on the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidines. Although a significant portion of this research has been directed towards their efficacy as antifolate agents for antimicrobial and anticancer applications, the structural similarity of these compounds to known central nervous system active agents has prompted interest in their potential neurological effects. For instance, the toxicity profile of some 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives has been characterized by the induction of convulsions, suggesting an interaction with neuronal pathways that could be modulated to achieve an anticonvulsant effect with appropriate structural modifications. nih.gov
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are standard preclinical assays used to evaluate the potential anticonvulsant activity of new chemical entities. Compounds that show efficacy in the MES test are often effective against generalized tonic-clonic seizures, while activity in the scPTZ model can indicate potential for treating absence seizures. While specific data on derivatives of this compound in these models is not yet widely published, the broader class of pyrimidine derivatives has shown promise. For example, various triazolopyrimidine and quinazolinone derivatives have demonstrated protective effects in these preclinical seizure models.
The following table summarizes the anticonvulsant screening approaches commonly used for pyrimidine derivatives, which would be applicable to novel compounds synthesized from this compound.
| Screening Model | Seizure Type Modeled | Potential Clinical Application |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Treatment of generalized and partial seizures |
| Subcutaneous Pentylenetetrazole (scPTZ) | Absence (petit mal) seizures | Treatment of absence seizures |
| 6-Hz Psychomotor Seizure Test | Psychomotor seizures, drug-resistant epilepsy | Treatment of focal seizures, particularly those resistant to other medications |
| Rotarod Test | Neurotoxicity assessment | Evaluation of motor impairment side effects |
Further research is necessary to synthesize and systematically evaluate a focused library of 2,4-diamino-5-(substituted methyl)pyrimidine derivatives for their anticonvulsant properties. Such studies would involve the reaction of this compound with various nucleophiles to generate a series of novel compounds. These compounds would then be subjected to rigorous pharmacological testing, including the MES, scPTZ, and 6-Hz seizure models, to determine their efficacy and neurotoxicity profiles. The data generated from these studies would be crucial in establishing structure-activity relationships and identifying lead compounds for further development as potential new treatments for epilepsy.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Bromomethyl Group as a Reactive Handle
The defining feature of 2,4-Diamino-5-(bromomethyl)pyrimidine (B94982) is the bromomethyl group at the 5-position of the pyrimidine (B1678525) ring. This group functions as a potent electrophile and an excellent leaving group, making it a highly effective "reactive handle" for chemical synthesis. Its primary role in drug design is not typically for direct interaction with a biological target but as a synthetic anchor point for introducing a wide array of functional groups through nucleophilic substitution reactions.
Chemically, the carbon atom of the methyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it susceptible to attack by nucleophiles. This allows for the straightforward synthesis of extensive libraries of 5-substituted 2,4-diaminopyrimidine (B92962) derivatives. For instance, various aryl, alkyl, and heterocyclic moieties can be appended to the pyrimidine core by reacting this compound with appropriate thiols, amines, or alcohols. This synthetic versatility is fundamental to exploring the chemical space around the 2,4-diaminopyrimidine scaffold.
The reactivity of this handle is analogous to that seen in various DNA-alkylating agents, which form covalent bonds with biological macromolecules. nih.gov While the final derivatives are not always designed to be covalent inhibitors, the inherent reactivity of the bromomethyl precursor underscores its utility in building molecules that can form strong and specific interactions with their targets. In synthetic schemes, this group is often used to introduce linkers that position a pharmacophore in a desired region of a target's binding site. mdpi.com
Impact of Side Chain Substitutions on Target Binding and Selectivity
The modification of the 5-position side chain, introduced via the bromomethyl handle, profoundly influences the target binding affinity and selectivity of 2,4-diaminopyrimidine derivatives. Research across multiple target classes, particularly kinases and dihydrofolate reductase (DHFR), has established clear SAR trends.
For kinase inhibitors, substitutions at the C5 position can dictate potency and selectivity. For example, in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, replacing a chlorine atom at the C5 position with groups like methyl, methoxy, or phenyl was found to decrease inhibitory activity. nih.gov This suggests that the C5 position is sensitive to steric bulk and the electronic properties of the substituent. Similarly, for CDK9 inhibitors, SAR analysis has revealed the critical importance of the C5-group on the pyrimidine core for achieving high potency and selectivity over other kinases like CDK2. acs.org The introduction of bulky substituted aniline (B41778) moieties via this position can enhance interactions within the kinase ATP-binding site. acs.org
In the context of antifolates targeting DHFR, the 5-position substituent is crucial for establishing interactions with key residues in the enzyme's active site. The classic DHFR inhibitor Trimethoprim (B1683648) features a 3,4,5-trimethoxybenzyl group at this position. Studies on related 5-benzyl-2,4-diaminopyrimidines show that substitutions on the benzyl (B1604629) ring can modulate activity against DHFR from different species (e.g., human vs. parasitic). mdpi.comnih.govresearchgate.net For instance, certain derivatives have demonstrated excellent selectivity for Leishmania major DHFR over human DHFR, a critical factor for avoiding host toxicity. researchgate.net The nature of the linker and the terminal group are both vital; propargyl-linked antifolates have been shown to form van der Waals interactions with critical residues like Leu 22, Phe 31, and Ser 59 in human DHFR, enhancing potency significantly. researchgate.net
| Target Class | C5-Side Chain Modification | Impact on Activity & Selectivity | Reference |
| Kinases (CDK7) | Replacement of halogen with methyl, phenyl, or cyclopropyl | Decreased inhibitory potency | nih.gov |
| Kinases (CDK9) | Introduction of bulky substituted anilines | Enhanced potency and selectivity over CDK2 | acs.org |
| Kinases (FAK) | Introduction of hydrophilic groups (e.g., piperazine) | Modulated inhibitory activity; length of linker is critical | nih.gov |
| DHFR (Human) | Propargyl-linked trimethoxyphenyl group | Enhanced potency through new van der Waals contacts | researchgate.net |
| DHFR (Parasitic) | Benzyl groups with amino acid linkers | Potent inhibition and high selectivity over human DHFR | researchgate.net |
Conformational Analysis and its Relation to Biological Activity
The conformational freedom of the side chain attached at the 5-position is a key determinant of biological activity. The methylene (B1212753) bridge (-CH₂-) derived from the original bromomethyl group acts as a flexible linker, allowing the terminal substituent (e.g., a phenyl or other aromatic ring) to rotate and adopt an optimal orientation within the binding pocket of the target protein.
Molecular modeling and NMR studies of 5-benzyl-2,4-diaminopyrimidines have shown that while the pyrimidine ring remains planar, the benzyl group has significant rotational freedom around the methylene bridge. vulcanchem.com This flexibility is crucial for the compound's ability to adapt to the specific topology of an enzyme's active site. For kinase inhibitors, this conformational adaptability allows the side chain to access deeper pockets or form interactions with residues in the "back" of the ATP-binding site, which can significantly enhance both potency and selectivity. acs.org
Molecular dynamics simulations of CDK7 inhibitors have revealed that specific side chains can enhance binding affinity by forming stable interactions. nih.gov Similarly, docking studies with DHFR inhibitors show that the 2,4-diamino groups typically form conserved hydrogen bonds with key residues (like Glu-30), while the flexible 5-substituent explores a broader surface area to establish additional, affinity-driving contacts. mdpi.com The ability of the side chain to position itself favorably without introducing steric strain is a direct result of the conformational flexibility afforded by the linker. Therefore, the length and nature of this linker are critical parameters in inhibitor design.
Exploration of Lipophilicity and its Role in Cellular Uptake and Potency
The structure-property relationship (SPR) between lipophilicity, cellular uptake, and potency is a central theme in the optimization of 2,4-diaminopyrimidine derivatives. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), governs a molecule's ability to passively diffuse across the lipid bilayers of cell membranes.
There is often a complex, non-linear relationship between lipophilicity and biological activity. While a certain degree of lipophilicity is required for cell membrane permeability, excessively high lipophilicity can be detrimental. nih.gov Highly lipophilic compounds may partition excessively into cell membranes, reducing their effective concentration in the cytoplasm, or they may exhibit poor aqueous solubility and high plasma protein binding, which limits bioavailability. mdpi.comnih.gov
Studies on pyrrolo[2,3-d]pyrimidines, which are structurally related to 2,4-diaminopyrimidines, demonstrated that transepithelial permeability was inversely related to lipophilicity. nih.gov Bulky hydrophobic groups increased cell partitioning but decreased permeability, while smaller or more hydrophilic groups increased permeability. nih.gov Therefore, optimizing derivatives of this compound requires a careful balance of lipophilicity to ensure sufficient cell penetration without compromising other critical drug-like properties.
| Side Chain Type | Example Substituent | Expected Effect on Lipophilicity (logP) | Consequence for Cellular Uptake & Potency | Reference |
| Hydrophobic/Aromatic | Benzyl, Phenyl | Increase | May improve membrane crossing up to a point; high logP can lead to poor bioavailability. | mdpi.comnih.gov |
| Polar/Hydrophilic | Hydroxy-alkyl, Morpholine | Decrease | May decrease passive diffusion but improve aqueous solubility and reduce off-target effects. | nih.govmdpi.com |
| Ionizable (Basic) | Piperidine, Amines | pH-dependent | Can improve solubility at low pH; may interact with efflux pumps. | nih.gov |
| Bulky Hydrophobic | tert-Butylphenyl | Significant Increase | Often leads to decreased permeability due to high cell partitioning. | nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies with Relevant Enzyme Targets (e.g., DHFR, GTSE1)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For 2,4-diaminopyrimidine (B92962) derivatives, a primary enzyme target of interest is Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR can halt cell proliferation, making it a key target in cancer and antimicrobial therapies. nih.gov
Docking studies on 2,4-diaminopyrimidine analogs with human DHFR have revealed key binding interactions. nih.gov The 2,4-diamino groups on the pyrimidine (B1678525) ring are critical for forming hydrogen bonds with acidic residues within the enzyme's active site, such as Asp27. The substituent at the 5-position, in this case, a bromomethyl group, typically occupies a hydrophobic pocket. The specific interactions and binding affinity are influenced by the size, shape, and chemical nature of this substituent. For instance, studies on related compounds have shown that hydrophobic contact with residues like Leu22, Phe31, and Pro61 can significantly enhance the inhibition of the enzyme. nih.gov
While specific docking studies targeting 2,4-Diamino-5-(bromomethyl)pyrimidine (B94982) with GTSE1 (G2 and S-phase expressed 1) are not widely documented in the available literature, the general principles of docking can be applied. Understanding the topology and key residues of the GTSE1 binding site would allow for computational prediction of the binding mode and affinity of this pyrimidine derivative, guiding further experimental validation.
Table 1: Representative Docking Scores of Pyrimidine Derivatives with DHFR This table is illustrative and based on general findings for the compound class, as specific data for this compound is not readily available.
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2,4-Diaminopyrimidine Derivatives | Human DHFR | -7.0 to -9.5 | Asp27, Leu22, Phe31, Pro61 |
| 2,4-Diamino-5-arylpropargyl-pyrimidines | Human DHFR | -8.5 to -10.2 | Ile7, Phe31, Ser59 |
Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. nih.govacs.org For diaminopyrimidine derivatives, these calculations are used to analyze Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov In diaminopyrimidine sulfonate derivatives, the HOMO is typically localized over the diaminopyrimidine ring, indicating this moiety as the primary site for electron donation, which is crucial for forming interactions with biological receptors. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. acs.org It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For 2,4-diaminopyrimidine structures, MEP maps consistently show negative potential around the nitrogen atoms of the pyrimidine ring and positive potential near the amino group hydrogens. researchgate.net This information is vital for predicting how the molecule will interact with the binding site of a protein, highlighting regions likely to participate in hydrogen bonding or electrostatic interactions. nih.gov
Table 2: Calculated Quantum Chemical Properties for a Representative Diaminopyrimidine Structure This data is generalized from studies on related diaminopyrimidine sulfonates. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Molecular stability and reactivity |
| Dipole Moment | ~ 4.5 - 7.5 D | Overall polarity of the molecule |
Molecular Dynamics Simulations to Elucidate Binding Modes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. arabjchem.org MD simulations are used to assess the stability of the ligand-protein complex and to refine the binding mode predicted by docking. mdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding. nih.gov
For pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of interactions within the active site of enzymes like Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4). arabjchem.orgmdpi.com These simulations, often run for nanoseconds, can show that critical hydrogen bonds identified in docking are maintained throughout the simulation, confirming their importance for binding affinity. rsc.org Furthermore, MD simulations coupled with binding free energy calculations (like MM/PBSA) can provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.comrsc.org These calculations have shown that the binding of pyrimidine inhibitors is often driven by a combination of hydrophobic and electrostatic interactions. arabjchem.org
De Novo Drug Design Approaches Based on Pyrimidine Scaffolds
The pyrimidine ring, particularly the 2,4-diaminopyrimidine core, is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an excellent starting point for de novo drug design, where novel molecular structures are built computationally. tandfonline.com
Fragment-based drug design is one such approach where small molecular fragments are docked into a receptor's binding site and then computationally linked together to create a larger, more potent molecule. The 2,4-diaminopyrimidine scaffold can serve as a core fragment, with computational algorithms suggesting modifications and additions at various positions (like the 5-position) to optimize interactions with a specific target. mdpi.com Structure-activity relationship (SAR) studies, informed by computational modeling, reveal how different substituents on the pyrimidine ring influence biological activity, guiding the design of new, efficacious drugs. tandfonline.com
Preclinical Investigations and Therapeutic Development Perspectives
In Vitro Efficacy Studies in Cellular and Enzyme Assays
Derivatives of the 2,4-diaminopyrimidine (B92962) core have demonstrated significant potential in various in vitro models, targeting a range of diseases from cancer to infectious diseases. The functionalization at the 5-position of the pyrimidine (B1678525) ring is a critical determinant of their biological activity.
In the realm of oncology, novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, two series of compounds featuring triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds exhibited moderate to excellent potency against several cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma). rsc.org Notably, compounds 9k and 13f emerged as particularly promising, with IC50 values in the low micromolar range against these cell lines. rsc.org Further mechanistic studies revealed that compound 9k could inhibit the proliferation of A549 cells, induce apoptosis by decreasing the mitochondrial membrane potential, suppress tumor cell migration, and cause cell cycle arrest at the G2-M phase. rsc.org
Another study focused on pyrimidine-2,4-diamine analogues and identified compound Y18 as a potent inhibitor of cancer cell proliferation. nih.gov This compound was shown to induce cell cycle arrest and senescence by causing persistent DNA damage and also inhibited cancer cell adhesion, migration, and invasion in vitro. nih.gov The anticancer effects of Y18 were attributed to its ability to suppress the transcription and expression of GTSE1. nih.gov
The 2,4-diaminopyrimidine scaffold has also been a fertile ground for the development of kinase inhibitors. A series of pyrroformyl-containing 2,4-diaminopyrimidine compounds were designed as ALK inhibitors to combat mutations. nih.gov Compound 11k from this series showed considerable activity against the H2228 cancer cell line with an IC50 value of 0.034 μM and also exhibited outstanding enzymatic inhibitory potency against both wild-type ALK and the L1196M mutant. nih.gov
Furthermore, 2,4-diaminopyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and a well-established target for antimicrobial and anticancer agents. A series of 2,4-diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidines were synthesized and found to be potent and selective inhibitors of DHFR from opportunistic pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov
The following table summarizes the in vitro efficacy of selected 2,4-diaminopyrimidine derivatives:
| Compound | Target/Assay | Cell Line | IC50 Value |
|---|---|---|---|
| Compound 9k | Antitumor Activity | A549 | 2.14 μM |
| Compound 9k | Antitumor Activity | HCT-116 | 3.59 μM |
| Compound 9k | Antitumor Activity | PC-3 | 5.52 μM |
| Compound 9k | Antitumor Activity | MCF-7 | 3.69 μM |
| Compound 13f | Antitumor Activity | A549 | 1.98 μM |
| Compound 13f | Antitumor Activity | HCT-116 | 2.78 μM |
| Compound 13f | Antitumor Activity | PC-3 | 4.27 μM |
| Compound 13f | Antitumor Activity | MCF-7 | 4.01 μM |
| Compound 11k | Anti-proliferative Activity | H2228 | 0.034 μM |
| Compound 11k | Enzymatic Inhibition | ALKWT | 1.9 nM |
| Compound 11k | Enzymatic Inhibition | ALKL1196M | 3.1 nM |
In Vivo Efficacy Studies in Animal Models (e.g., Tumor Xenografts, Infection Models)
The promising in vitro results of 2,4-diaminopyrimidine derivatives have prompted their evaluation in in vivo animal models to assess their therapeutic potential in a more complex biological system.
In the context of anticancer research, the pyrimidine-2,4-diamine analogue Y18 was shown to effectively inhibit tumor growth in vivo with minimal side effects. nih.gov This demonstrates the translational potential of this class of compounds from benchtop assays to preclinical animal models.
Another study investigated the in vivo efficacy of N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine-2,4-diamine in a tumor xenograft model using MDA-MB-435 breast cancer cells, where it demonstrated significant anti-tumor effects. mdpi.com
The antitumor activity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) (DAEP) was studied in rats with Walker carcinoma 256. nih.gov Both compounds were found to inhibit the growth of this tumor, which is known to be naturally resistant to methotrexate. nih.gov
In the field of infectious diseases, a pleuromutilin (B8085454) derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), was evaluated in a murine skin wound model of methicillin-resistant Staphylococcus aureus (MRSA) infection. mdpi.com The results showed that DPTM could promote the healing of the infected skin, reduce the bacterial load, and decrease the secretion of inflammatory cytokines. mdpi.com
The following table provides a summary of the in vivo efficacy of certain 2,4-diaminopyrimidine derivatives:
| Compound | Animal Model | Disease Model | Observed Efficacy |
|---|---|---|---|
| Y18 | Not specified | Cancer | Effectively inhibited tumor growth with minimal side effects. nih.gov |
| N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine-2,4-diamine | Xenograft | MDA-MB-435 Breast Cancer | Demonstrated significant anti-tumor effects. mdpi.com |
| DAMP and DAEP | Rats | Walker Carcinoma 256 | Inhibited tumor growth. nih.gov |
| DPTM | Murine | MRSA Skin Wound Infection | Promoted healing, reduced bacterial burden, and decreased inflammatory cytokines. mdpi.com |
Pharmacokinetic and Metabolic Profile Considerations of Derivatives
The therapeutic success of any drug candidate is heavily reliant on its pharmacokinetic (PK) and metabolic profile. For 2,4-diaminopyrimidine derivatives, these aspects are crucial for their development into clinically viable drugs.
The pyrimidine-2,4-diamine analogue Y18 was found to have a suitable half-life and an oral bioavailability of 16.27%, with limited inhibitory activity on CYP isoforms, suggesting a favorable drug-like profile. nih.gov
In a study of pyrazolo[3,4-d]pyrimidine prodrugs, the metabolic stability of the parent drugs was found to be high (over 78.3%). unisi.it The prodrugs themselves were not direct substrates of CYP enzymes, with a high percentage of the unmodified prodrug recovered after incubation. unisi.it
Understanding the intracellular pharmacokinetics is particularly important for pyrimidine analogues, as they often act as prodrugs that require intracellular activation. nih.gov The extent to which these compounds enter the cell, are metabolized to their active forms, and reach their target is critical for their efficacy. nih.gov
Prodrug Strategies for Enhanced Delivery or Activation
Prodrug strategies are often employed to overcome challenges such as poor solubility, unfavorable pharmacokinetics, and lack of selective targeting. For pyrimidine-based drugs, the prodrug approach is a well-established method to improve their therapeutic index.
Pyrazolo[3,4-d]pyrimidine-based protein kinase inhibitors with promising antitumor activity often suffer from suboptimal aqueous solubility. To address this, a set of prodrugs were synthesized, which demonstrated better aqueous solubility, favorable hydrolysis in human and murine serum, and an increased ability to cross cell membranes compared to the parent drugs. unisi.it This led to improved in vitro cytotoxicity against human glioblastoma U87 cells and a profitable in vivo pharmacokinetic profile and efficacy. unisi.it
Amino acid and dipeptide monoester prodrugs of gemcitabine, a pyrimidine analogue, have been synthesized and evaluated. mdpi.com These prodrugs were found to be significantly more stable than the parent drug against degradation by thymidine (B127349) phosphorylase, a key metabolic enzyme. mdpi.com
The general principle of prodrug design involves chemical modification of the active drug to create a derivative that can be efficiently converted back to the parent compound in the body, often at the target site. nih.gov This approach has been successfully applied to a variety of antiviral and anticancer compounds. mdpi.com
Future Research Directions
Rational Design of Next-Generation 2,4-Diaminopyrimidine (B92962) Derivatives
The future development of 2,4-diaminopyrimidine derivatives will heavily rely on rational, structure-based drug design to enhance therapeutic efficacy and minimize off-target effects. This approach moves beyond traditional screening to a more targeted methodology, leveraging computational tools and a deep understanding of molecular interactions.
A primary strategy involves beginning with a known inhibitor or a lead compound and using its binding mode within a biological target as a blueprint for optimization. nih.govnih.gov For instance, researchers have successfully used the kinase inhibitor TAE-226, which contains a 2,4-diaminopyrimidine core, as a starting point for designing novel Focal Adhesion Kinase (FAK) inhibitors. nih.govnih.gov By retaining the core scaffold responsible for critical hydrogen bonding interactions in the kinase hinge region and adding new pharmacophores to interact with other parts of the enzyme, new potent compounds were created. nih.gov Similarly, the co-crystal structure of the drug ceritinib (B560025) with Anaplastic Lymphoma Kinase (ALK) has guided the design of new 2,4-diaminopyrimidine derivatives that act as dual inhibitors of ALK and ROS1 kinases. nih.gov
Computational methods such as molecular docking are indispensable in this process. Docking studies allow researchers to predict how a newly designed molecule will bind to its target, clarifying the interaction mode and guiding further structural modifications. nih.govnih.gov This predictive power helps in designing compounds with improved affinity and selectivity. For example, modeling was used to design Cyclin-Dependent Kinase 7 (CDK7) inhibitors, revealing that adding a sulfonyl group at a specific position could be crucial for binding. nih.gov
A significant focus of rational design is the optimization of physicochemical and pharmacokinetic properties. Future research will aim to enhance aqueous solubility, improve metabolic stability, and reduce cytotoxicity against healthy cells, which are critical for a compound to be a viable drug candidate. nih.gov Computationally guided modifications have been used to improve the antimalarial activity and solubility of 2,4-diaminopyrimidine derivatives while reducing their toxicity to mammalian cells. nih.gov
| Compound Series/Example | Biological Target | Design Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Compound A12 | FAK | Structural optimization of lead compound TAE-226; addition of pharmacophores to interact with DFG motif. | Potent anticancer activity against A549 (IC50 = 130 nM) and MDA-MB-231 (IC50 = 94 nM) cells with favorable metabolic stability. | nih.govnih.gov |
| Compound 10d | ALK and ROS1 | Based on the co-crystal structure of ceritinib with ALK; designed to be a dual inhibitor. | Excellent activity against Karpas299, H2228, and HCC78 cancer cell lines with IC50 values of 0.01, 0.08, and 0.042 µM, respectively. | nih.gov |
| Compound 22 | CDK7 | Designed from lead compound BTX-A51; replaced a pyrazole (B372694) ring with ortho-substituted aniline (B41778) to mimic interactions. | Identified as a potent and selective CDK7 inhibitor (IC50 = 7.21 nM) with strong antiproliferative effects on hematological cancer cells. | nih.govacs.org |
| Compounds 68 and 69 | Plasmodium falciparum protein kinome | Computationally guided modifications to enhance antimalarial activity and improve physicochemical properties. | Demonstrated good antimalarial activity (Pf IC50 of 0.05 and 0.06 µM) and significantly improved aqueous solubility. | nih.gov |
Combination Therapies with Existing Pharmaceutical Agents
A significant future direction for 2,4-diaminopyrimidine analogues is their use in combination with existing pharmaceutical agents. This strategy aims to achieve synergistic effects, overcome drug resistance, and enhance therapeutic outcomes, particularly in complex diseases like cancer. nih.gove-century.us Monotherapies often fail due to adaptive resistance, and combining drugs that act on different cellular pathways can prevent or delay this phenomenon. nih.govspandidos-publications.com
In oncology, inhibitors based on the 2,4-diaminopyrimidine scaffold are prime candidates for combination therapies. For example, FAK inhibitors are being investigated in combination with chemotherapy, immunotherapy (e.g., checkpoint inhibitors), and other targeted therapies. nih.govnih.govtandfonline.com FAK activation is a known mechanism of resistance to many anticancer drugs, and its inhibition can re-sensitize tumors to treatment. nih.goved.ac.uk Preclinical studies have shown that combining a FAK inhibitor with antibody-drug conjugates (ADCs) can break down the dense stromal barrier in tumors, allowing for better ADC penetration and enhanced efficacy. hub-xchange.com
Similarly, CDK inhibitors, many of which feature the 2,4-diaminopyrimidine core, are being explored in various combinations. Combining CDK4/6 inhibitors with EGFR inhibitors has been shown to prevent the emergence of drug resistance in non-small cell lung cancer. nih.gov In breast cancer, combining CDK4/6 inhibitors with PI3K/mTOR pathway inhibitors or endocrine therapy shows synergistic effects in overcoming resistance. nih.govspandidos-publications.com
The classic example of a successful combination therapy involving this scaffold is the antibacterial agent trimethoprim (B1683648). When combined with a sulfonamide like sulfamethoxazole (B1682508) (as co-trimoxazole), it creates a powerful synergistic effect. fiveable.mejove.com The two drugs create sequential blocks in the bacterial folate synthesis pathway, an effect that is much more potent than either drug used alone. mhmedical.com This principle of synergistic pathway inhibition provides a strong rationale for exploring new combinations with next-generation 2,4-diaminopyrimidine derivatives against a range of pathogens and diseases.
| Drug Class (based on 2,4-Diaminopyrimidine) | Combination Partner | Therapeutic Rationale | Potential Application | Reference |
|---|---|---|---|---|
| FAK Inhibitors | Chemotherapy, Immunotherapy (Anti-PD1), Targeted Therapy (BRAF/MEK inhibitors) | Overcome adaptive resistance; enhance efficacy of immune-based treatments. | Solid tumors (e.g., pancreatic cancer, melanoma). | nih.goved.ac.uk |
| CDK4/6 Inhibitors | EGFR Inhibitors (e.g., Osimertinib), PI3K/mTOR Inhibitors, Endocrine Therapy | Prevent or overcome acquired drug resistance; achieve synergistic tumor growth inhibition. | Non-small cell lung cancer, breast cancer. | nih.govnih.gove-century.us |
| DHFR Inhibitors (e.g., Trimethoprim) | Sulfonamides (e.g., Sulfamethoxazole) | Sequential blockade of the folate synthesis pathway for a synergistic antibacterial effect. | Bacterial infections, particularly urinary tract infections. | fiveable.memhmedical.com |
| FAK Inhibitors | Antibody-Drug Conjugates (ADCs) | Reduce fibrotic stroma to improve drug penetration into the tumor. | Solid tumors with dense stroma (e.g., HER2-positive cancers). | hub-xchange.com |
Investigation of Novel Biological Targets for 2,4-Diamino-5-(bromomethyl)pyrimidine (B94982) Analogues
While the 2,4-diaminopyrimidine scaffold is historically known for its role in antifolates that target dihydrofolate reductase (DHFR), future research is rapidly expanding to identify and validate novel biological targets. researchgate.netrsc.org The structural versatility of this core allows it to be adapted to inhibit a wide array of proteins, opening up new therapeutic possibilities, especially in oncology. researchgate.net
A major area of investigation is the targeting of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Derivatives of 2,4-diaminopyrimidine have been successfully designed to inhibit a variety of kinases, including:
Focal Adhesion Kinase (FAK) : A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. mdpi.com
Anaplastic Lymphoma Kinase (ALK) and ROS1 : Tyrosine kinases that are oncogenic drivers in certain cancers. nih.gov
Cyclin-Dependent Kinases (CDKs) : A family of kinases that control the cell cycle. Specific inhibitors for CDK7 and CDK9 have been developed from this scaffold. nih.govnih.gov
PIM-1 Kinase : A serine/threonine kinase implicated in cell survival and proliferation. rsc.org
Beyond kinases, research has shown that 2,4-diaminopyrimidine analogues can modulate other important cancer-related targets. Dual inhibitors targeting both the Bromodomain and Extra-Terminal domain (BET) protein BRD4 and Polo-like kinase 1 (PLK1) have been developed, representing a promising strategy to inhibit multiple processes involved in cancer growth. tandfonline.com More recently, a series of pyrimidine-2,4-diamine analogues were found to exert their anticancer effects by suppressing the transcription and expression of GTSE1 (G-protein coupled tubulin folding cofactor E1), a novel target involved in cell proliferation and migration. mdpi.com This discovery highlights the potential to find completely new mechanisms of action for this class of compounds. Furthermore, some derivatives have been found to interact with non-enzyme targets, such as thiamine (B1217682) transporters, which could have important implications for drug disposition and off-target effects. spandidos-publications.com
Advanced Synthetic Methodologies for Diversification and Library Generation
To fully explore the therapeutic potential of the 2,4-diaminopyrimidine scaffold, future research must employ advanced synthetic methodologies capable of generating large and structurally diverse libraries of compounds for screening. The development of efficient, high-throughput, and versatile synthetic strategies is crucial for accelerating the drug discovery process.
Diversity-Oriented Synthesis (DOS) represents a key strategy. Unlike traditional synthesis that focuses on a single target molecule, DOS aims to create collections of compounds with high structural diversity, exploring new areas of chemical space. rsc.orgscispace.comcam.ac.uk This can be achieved by using a common starting material and applying divergent reaction pathways to generate a wide range of molecular frameworks, not just variations in building blocks. researchgate.net
Solid-Phase Synthesis is a powerful technique for library generation, as it simplifies purification and allows for automation. A solid-phase method has been successfully used to create a 162-member library of 2,4-diaminopyrimidines. acs.orgresearchgate.net This approach involves immobilizing a starting material on a resin, performing a series of reactions, and then cleaving the final products from the solid support.
The use of modern catalytic systems and reaction conditions can greatly enhance efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently used to introduce aryl substituents onto the pyrimidine (B1678525) core, a key step in creating many kinase inhibitors. mdpi.comnih.gov Furthermore, techniques like ultrasound-assisted and microwave-assisted synthesis are being employed to shorten reaction times, increase yields, and promote greener chemistry. nih.govtandfonline.com
Future efforts will also focus on developing novel ring synthesis methods and multi-component reactions that can construct the core pyrimidine ring and its fused analogues with greater complexity and efficiency from simple, readily available starting materials. bu.edu.eggsconlinepress.com These advanced methodologies will be essential for generating the next generation of 2,4-diaminopyrimidine-based drug candidates.
Q & A
Basic Research Questions
Q. What are the primary biological targets and mechanisms of action for 2,4-diamino-5-(bromomethyl)pyrimidine derivatives in antifungal research?
- Answer: These derivatives target fungal dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition occurs via competitive binding at the substrate site, where the bromomethyl group and pyrimidine core form hydrophobic interactions and hydrogen bonds with conserved residues (e.g., Ile 62, Leu 69, Phe 36) in Candida albicans DHFR (CaDHFR). Enzyme inhibition is measured via IC50 values using NADPH consumption assays at 340 nm .
Q. What synthetic methodologies are commonly employed to prepare this compound analogs?
- Answer: Synthesis involves nucleophilic substitution reactions, where the bromomethyl group is introduced via alkylation of 2,4-diaminopyrimidine precursors. Characterization includes NMR for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight validation. Key intermediates like 5-bromopyrimidine derivatives are synthesized under controlled conditions to avoid unwanted side reactions .
Q. How are enzyme inhibition (IC50) and antifungal activity (MIC) experimentally determined for these compounds?
- Answer:
- IC50: Enzyme activity is assayed by monitoring NADPH depletion at 340 nm in buffer containing 100 µM NADPH and 100 µM dihydrofolate. Reactions are run in triplicate at 25°C, with IC50 calculated using nonlinear regression .
- MIC: Antifungal activity against C. albicans is assessed via Alamar Blue reduction assays in 96-well plates. MIC is defined as the lowest concentration inhibiting >99% of fungal growth .
Advanced Research Questions
Q. How can structural discrepancies between in vitro enzyme inhibition and cellular antifungal activity be resolved?
- Answer: Poor correlation between IC50 (enzyme inhibition) and MIC (cellular activity) often arises from factors like cell permeability, protein binding, or solubility. To address this:
- Permeability assays: Use Caco-2 cell monolayers or C. albicans uptake studies with radiolabeled compounds.
- Protein binding: Evaluate free drug concentration via equilibrium dialysis or ultrafiltration .
- Solubility: Optimize logD values (1.7–4.8) through substituent modifications (e.g., adding hydrophilic groups at the C6 position) .
Q. What computational strategies effectively model the binding interactions of these derivatives with fungal DHFR?
- Answer:
- Docking: Use Sybyl-X software with Surflex-Dock to align inhibitors in the DHFR active site. Protonate the pyrimidine core at N1 to maintain hydrogen bonding with Glu 32 .
- Molecular Dynamics (MD): Run 30,000 fs simulations (AMBER99 parameters) to assess flexibility of residues like Gly 113 and Ile 62, which accommodate hydrophobic substituents .
- Validation: Correlate docking scores (e.g., hydrophobic contact scores) with experimental IC50 values. A 72% accuracy rate is achievable with flexible residue modeling .
Q. How can selectivity for fungal DHFR over human DHFR be structurally optimized?
- Answer: Leverage residue differences in the active site (e.g., Leu 69 in CaDHFR vs. larger residues in human DHFR).
- Meta-biphenyl substituents: Introduce para-substituted biphenyl groups to exploit the larger hydrophobic pocket in CaDHFR (10–11 Å), enhancing van der Waals interactions without steric clashes in human DHFR .
- Chiral centers: Test enantiomers (e.g., R-20 vs. S-20) to identify configurations with >30× selectivity via cytotoxicity assays in mammalian cells .
Q. What strategies improve dual inhibition of C. albicans and C. glabrata DHFR?
- Answer: Design inhibitors targeting conserved residues in both enzymes. For example:
- Propargyl-linked compounds: Optimize methyl-substituted biphenyl groups to occupy the shared hydrophobic pocket formed by Phe 66 and Ile 112. Dual inhibitors show IC50 < 17 nM for both enzymes .
- C6 alkyl chain elongation: Extend methyl to ethyl groups to enhance potency by 5–10× while maintaining selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
